Zooxanthellabetaine A

Description

Significance of Symbiodiniaceae-Host Symbioses in Marine Ecosystems

The family Symbiodiniaceae, a group of dinoflagellates, engages in a crucial symbiotic relationship with a wide array of marine invertebrates, including corals, sponges, and sea anemones. diva-portal.orgfrontiersin.org This partnership forms the foundation of coral reef ecosystems, which are among the most biodiverse habitats on Earth, sheltering at least 25% of all marine species despite occupying less than 0.1% of the ocean's surface. researchgate.net

Overview of Secondary Metabolites from Symbiotic Dinoflagellates

Symbiotic dinoflagellates, particularly those belonging to the family Symbiodiniaceae, are prolific producers of a diverse array of secondary metabolites. nih.govnih.gov These natural products exhibit a wide range of chemical structures and biological activities. researchgate.netmdpi.com The production of these compounds is a significant aspect of the symbiotic relationship, with some metabolites believed to play a role in defending the host against predators or pathogens. nih.gov

The chemical diversity of these secondary metabolites is vast and includes compounds such as polyketides, macrolides, and alkaloids. nih.govacs.orgrsc.org For instance, dinoflagellates of the genus Amphidinium are known to produce cytotoxic macrolides called amphidinolides. acs.orgrsc.org Other notable compounds include symbiodinolide and durinskiols, which are unique polyol compounds. nih.gov The biosynthesis of these complex molecules is often attributed to polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters, which have shown extensive diversification within Symbiodiniaceae genomes. nih.govresearchgate.net This genetic diversification suggests an adaptation to specific environmental niches and symbiotic relationships. nih.govresearchgate.net The study of these secondary metabolites is a dynamic field, with ongoing research revealing novel compounds and their potential ecological roles and biotechnological applications. researchgate.netmdpi.com

Identification and Initial Discovery of Zooxanthellabetaine A

This compound was first identified as part of a broader investigation into the secondary metabolites of a symbiotic dinoflagellate, Symbiodinium sp. researchgate.netoup.com This research was initially focused on the biogenesis of zooxanthellatoxins, which are potent vasoconstrictive macrolides produced by these dinoflagellates. oup.comoup.com

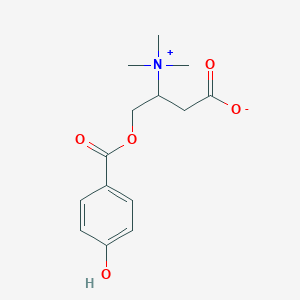

During their studies, researchers cultured the Symbiodinium sp. and performed an extraction of the cells using 70% ethanol (B145695). researchgate.netoup.comoup.com The resulting extract was then partitioned, and from the n-butanol soluble portion, two new betaine (B1666868) compounds were isolated: this compound and zooxanthellabetaine B. researchgate.netoup.comoup.com The structure of this compound was determined through spectroscopic analysis to be 4-(4-hydroxybenzoyloxy)-3-(trimethylammonio)butyrate. researchgate.netoup.comoup.comhebmu.edu.cn This discovery, alongside the isolation of other compounds like zooxanthellamine and symbioramide-C16 from the same organism, highlighted the rich and diverse chemical productivity of symbiotic dinoflagellates. researchgate.netoup.commdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxybenzoyl)oxy-3-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-15(2,3)11(8-13(17)18)9-20-14(19)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H-,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZULOZLBZCWPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC(=O)[O-])COC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Isolation of Zooxanthellabetaine a

Isolation from Cultured Symbiodinium sp.

Zooxanthellabetaine A, along with its congener Zooxanthellabetaine B, was first identified and characterized from cultured cells of Symbiodinium sp. nih.gov. The isolation from cultured specimens is a significant aspect of its discovery, as it confirms that the compound is a metabolic product of the dinoflagellate itself, rather than a substance acquired from its host or the surrounding environment. This distinction is crucial for understanding the biosynthetic capabilities of Symbiodinium. The ability to cultivate the dinoflagellate in a laboratory setting provides a renewable source for the compound, facilitating further research into its chemical properties and potential biological activities.

Further studies on the metabolites of Symbiodinium sp. led to the elucidation of four new compounds from ethanol (B145695) extracts of the cultured cells, which included the two betaines, this compound and B. nih.gov.

Association with Specific Host Organisms (e.g., Amphiscolops sp.)

The particular strain of Symbiodinium sp. from which this compound was isolated was originally obtained from the marine flatworm, Amphiscolops sp. nih.gov. This association highlights the complex chemical interactions that occur within symbiotic relationships in marine ecosystems. While the Symbiodinium produces the compound, the ecological context of its host organism is what initially drew scientific attention to this particular strain of dinoflagellate. The investigation into novel natural products from this symbiotic relationship also led to the discovery of other significant molecules, such as zooxanthellatoxins, from the same Symbiodinium sp. nih.gov.

Methodological Approaches to Extraction and Initial Purification

The isolation of this compound from the cultured Symbiodinium sp. cells involved a multi-step process of extraction and purification. The initial step was the extraction of the cultured cells with ethanol. nih.gov. This solvent extraction is a common method used to isolate a broad range of metabolites from biological materials.

Following the initial extraction, a series of chromatographic techniques were likely employed to separate the various components of the crude extract. While the specific details for this compound's purification are not extensively documented in the provided context, the purification of other compounds from the same organism, such as zooxanthellatoxins, involved methods like DEAE-cellulose chromatography. nih.gov. It is plausible that a similar chromatographic approach, which separates molecules based on their charge, was utilized in the purification cascade for this compound. Such methods are essential for isolating individual compounds from a complex mixture of natural products.

Biosynthetic Pathways and Genetic Basis of Zooxanthellabetaine a

Proposed Biosynthetic Precursors and Intermediates for Zooxanthellabetaine A Synthesis

This compound, with the chemical structure 4-(4-hydroxybenzoyloxy)-3-(trimethylammonio)butyrate, is a betaine (B1666868) compound isolated from the symbiotic dinoflagellate, Symbiodinium sp. researchgate.netepdf.pubhebmu.edu.cn While the complete biosynthetic pathway of this compound has not been fully elucidated, its structure suggests a hybrid origin, likely involving precursors from both amino acid and polyketide or fatty acid metabolism.

The trimethylammoniobutyrate moiety is structurally related to carnitine and other betaines, which are typically derived from amino acids. The 4-hydroxybenzoyl portion, on the other hand, is an aromatic carboxylic acid that could potentially be synthesized through a polyketide pathway or derived from an aromatic amino acid precursor.

A study by Nakamura et al. (1998) first reported the isolation of this compound and its structural determination. researchgate.net Another compound, zooxanthellamine, an alkaloid with a C30 backbone, was also isolated from the same organism. researchgate.netjst.go.jp It has been proposed that zooxanthellamine may be biogenetically derived from a polyketide chain, possibly initiated by a glycine (B1666218) unit. jst.go.jp This suggests that the Symbiodinium species possesses the metabolic machinery for producing complex polyketide-derived structures, which could also be involved in the synthesis of the 4-hydroxybenzoyl group of this compound.

Further research is needed to identify the specific enzymes and intermediates involved in the biosynthesis of this compound. Isotopic labeling studies could help trace the metabolic origins of its distinct structural components.

Role of Polyketide Synthases (PKS) in Symbiodinium Metabolism

Dinoflagellates, including those of the family Symbiodiniaceae, are known to produce a diverse array of biologically active secondary metabolites, many of which are polyketides. researchgate.netnih.gov These compounds are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). mdpi.commdpi.com PKSs function in a manner analogous to fatty acid synthases (FASs), sequentially adding two-carbon units to a growing carbon chain. mdpi.com

Genomic and transcriptomic studies of various Symbiodinium species have revealed a diverse repertoire of PKS genes. nih.govcore.ac.uk These genes encode for both monofunctional and multifunctional PKS domains, indicating a complex and versatile polyketide biosynthetic capability. nih.gov The core domains of PKSs include the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). core.ac.uk The presence and arrangement of these and other optional domains determine the structure of the final polyketide product.

The diversification of PKS genes in Symbiodiniaceae is thought to be driven by gene duplication and domain shuffling, leading to the evolution of novel metabolic pathways. core.ac.uk Some Symbiodinium PKS genes appear to be of bacterial origin, suggesting horizontal gene transfer has played a role in shaping their metabolic potential. nih.gov Furthermore, hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzymes have also been identified, further expanding the chemical diversity of metabolites that can be produced. researchgate.netmdpi.com

The presence of a robust PKS system in Symbiodinium provides a plausible mechanism for the biosynthesis of the 4-hydroxybenzoyl moiety of this compound, although direct evidence linking a specific PKS to its production is currently lacking.

Comparative Analysis with Other Dinoflagellate and Microalgal Biosynthetic Systems

The biosynthetic capabilities of Symbiodiniaceae can be contextualized by comparing them with other dinoflagellates and microalgae. Dinoflagellates as a group are known for their large and complex genomes and their ability to produce structurally unique polyketides. researchgate.net However, comparative genomic analyses have been challenging due to these large genome sizes. core.ac.uk

Studies comparing different clades of Symbiodiniaceae have shown that while some metabolic pathways are conserved, there is also significant diversification, particularly in secondary metabolism. core.ac.uk This suggests that different lineages have adapted their metabolic capabilities to specific ecological niches.

When compared to other microalgal lineages, such as diatoms and green algae, dinoflagellates exhibit distinct metabolite profiles. researchgate.netnih.gov Untargeted metabolomics studies have shown little overlap in the chemical space occupied by microalgae and seaweeds, and even among different phyla of microalgae, the chemical diversity can vary significantly. nih.gov For instance, fucoxanthin (B1674175) is a pigment that accumulates exclusively in diatoms. researchgate.net

The biosynthetic machinery, particularly PKSs, also shows lineage-specific characteristics. While PKS genes are found in various microalgae, the number and organization of these genes can differ. Dinoflagellates, for example, have a notably large number of unique KS domains compared to other protists. mdpi.com This expansion of PKS gene families likely contributes to the remarkable diversity of polyketide natural products found in this group.

Genomic and Transcriptomic Insights into Metabolite Production in Symbiodiniaceae

The advent of high-throughput sequencing technologies has provided unprecedented insights into the genetic basis of metabolite production in Symbiodiniaceae. mdpi.com Genomic and transcriptomic analyses have become powerful tools for identifying genes and pathways involved in the synthesis of various compounds. mdpi.comoup.com

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, can reveal which genes are actively being expressed under specific conditions. nih.govfrontiersin.org For example, studies have investigated the transcriptomic responses of Symbiodinium to environmental stressors such as heat and nutrient limitation, revealing changes in the expression of genes involved in primary and secondary metabolism. mdpi.comnih.gov

These "omics" approaches have been instrumental in identifying candidate genes for the biosynthesis of various metabolites. For instance, numerous PKS and NRPS genes have been identified in the genomes of several Symbiodinium species. nih.govcore.ac.uk The analysis of gene expression patterns can help to link these genes to the production of specific compounds. Integrated multi-omic approaches, combining genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly common and are expected to provide a more comprehensive understanding of the metabolic networks in Symbiodiniaceae. mdpi.com

Despite these advances, a significant portion of the genes in Symbiodiniaceae genomes remain unannotated, meaning their functions are unknown. oup.com This highlights the vast unexplored metabolic potential of these organisms and the need for further research to fully characterize the biosynthetic pathways of compounds like this compound.

Biological and Ecological Functions of Zooxanthellabetaine a

Hypothesized Roles in Host-Symbiont Metabolic Exchange

The symbiotic relationship between cnidarians and Symbiodiniaceae is founded on a complex exchange of metabolites. researchgate.netmdpi.com The host provides shelter and inorganic nutrients, while the algae translocate photosynthetically fixed carbon and other essential organic molecules. researchgate.netmdpi.com Zooxanthellabetaine A is hypothesized to be a key player in this metabolic dialogue.

Evidence suggests a potential link between zooxanthellabetaine compounds and the host's methionine metabolism pathway. wgtn.ac.nz Methionine is an essential sulfur-containing amino acid critical for protein synthesis and as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in numerous cellular reactions. nih.govelifesciences.org Plants and most microorganisms can synthesize methionine de novo, a capability higher eukaryotes like the coral host lack. nih.gov A host methionine pathway, potentially supported by symbiont-derived compounds like this compound, would be crucial for the host's metabolic needs. wgtn.ac.nz The metabolism of methionine is intricately linked to other key metabolic cycles, including the production of polyamines and ethylene (B1197577) in plants, and is influenced by the gut microbiota in animals. nih.govfrontiersin.org

The Symbiodiniaceae cell resides within a host-derived membrane, forming a structure called the symbiosome. nih.govfrontiersin.org All nutrient exchange between the symbiont and host cytoplasm must traverse this membrane, making it a critical control point in the symbiotic relationship. mdpi.comnih.gov The transport of amino acids and other nutrients across the symbiosome membrane is fundamental for maintaining the symbiosis. mdpi.comnih.gov It is hypothesized that this compound may be involved in this nutrient cycling, potentially acting as a transported nitrogenous compound that the host can utilize. The exchange of metabolites within this confined space is a cornerstone of the symbiosis's success in nutrient-poor tropical waters. mdpi.com

Role in Host-Symbiont Compatibility and Stress Response Mechanisms

The stability and success of the symbiosis, particularly under environmental stress, depend on the compatibility between the host and its specific Symbiodiniaceae partner. frontiersin.orgnih.gov The type of symbiont can significantly influence the host's response to stressors like thermal anomalies, which can lead to coral bleaching. frontiersin.orgplos.org Research indicates that host-symbiont combinations are highly fine-tuned, and less compatible pairings can lead to metabolic disruption under stress. nih.govkaust.edu.sa Metabolites like this compound may play a role in this compatibility, potentially as signaling molecules or as part of the metabolic machinery that underpins a stable partnership. wgtn.ac.nz The response to heat stress involves complex changes in gene expression in both the coral and the symbiont, with the host often exhibiting a more significant transcriptional response. plos.org The ability of some corals to resist bleaching has been linked to shifts in their symbiotic algae community, where a more tolerant species, even if usually present in low abundance, can become dominant during stress events. frontiersin.org

Broader Ecological Implications of Symbiodiniaceae-Derived Metabolites

Metabolites produced by Symbiodiniaceae have significant ecological implications beyond the immediate host-symbiont relationship. researchgate.netsciencegate.appnih.gov These compounds are part of the chemical landscape of coral reefs and can influence the wider ecosystem. nih.gov For instance, some metabolites from Symbiodiniaceae associated with other marine invertebrates, like the gorgonian Pseudopterogorgia elisabethae, are known to provide the host with tolerance to oxidative stress. nih.gov The chemical diversity of these dinoflagellates is vast, and their secondary metabolites possess unique structures and activities. nih.gov Understanding the ecological roles of these compounds is crucial for comprehending coral reef resilience and function. uts.edu.au The interactions are not limited to the host and algae but involve a complex network including bacteria, forming a "multi-partner metabolic network" that collectively determines the health of the coral holobiont. uts.edu.au

Unresolved Biological Activities and Functional Characterization of this compound

Despite its isolation and structural determination, the precise biological activities and a complete functional characterization of this compound remain largely unresolved. researchgate.net The function of many metabolites produced within symbiotic relationships is still categorized as "unknown," presenting a significant gap in our understanding. researchgate.net This lack of knowledge is part of a broader challenge in biology to characterize the function of countless molecules and proteins. wikipedia.org The study of the global suite of metabolites, or metabolomics, is a powerful approach to investigate these complex symbiotic relationships and how they respond to environmental change, but many discoveries are yet to be made. researchgate.netmdpi.com

Advanced Analytical and Omics Methodologies for Zooxanthellabetaine a Research

Comprehensive Chromatographic and Spectrometric Analysis

The precise analysis of Zooxanthellabetaine A relies on a combination of powerful separation and detection techniques. Chromatography is employed to isolate the compound from complex biological mixtures, while spectrometry is used for its structural elucidation and quantification.

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate, identify, and quantify compounds in a chemical mixture. thermofisher.com The process involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). thermofisher.com Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. thermofisher.com

In the context of this compound research, HPLC techniques have been instrumental. Quantitative analysis by HPLC has been used to determine the distribution and productivity of related zooxanthellatoxins within various Symbiodinium isolates. researchgate.net This type of analysis helps establish relationships between the production of these betaines and specific symbiont strains. researchgate.net Furthermore, HPLC, often coupled with other detectors, is essential for the initial purification and isolation of betaine (B1666868) lipids from symbiont cultures, a critical first step for further structural and functional analysis. soton.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry (MS). wikipedia.org LC separates the components of a mixture, and MS provides spectral information that can help identify each component by its mass-to-charge ratio. wikipedia.orgyoutube.com The use of tandem mass spectrometry (LC-MS/MS) allows for further fragmentation of selected ions, providing even greater structural detail and specificity, which is particularly useful for distinguishing between complex organic molecules. measurlabs.com

LC-MS is a cornerstone of modern metabolomics and proteomics, widely used to analyze biochemical compounds in complex biological samples. wikipedia.org In research on cnidarian-dinoflagellate symbiosis, LC-MS and its high-resolution variants like UPLC-MS have been extensively applied to profile the metabolome and proteome of the holobiont. mdpi.comresearchgate.net While direct analysis of this compound using LC-MS is a logical application, published research more broadly demonstrates its use in identifying a wide array of metabolites involved in the symbiosis. mdpi.comnih.gov For instance, HPLC coupled to electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has been effectively used to characterize the detailed composition of other lipids, including another class of betaine lipids (diacylglyceryl-N,N,N-trimethylhomoserine, DGCC), in Symbiodinium. soton.ac.uk This highlights the suitability of LC-MS based methods for the sensitive detection and characterization of betaines like this compound from complex biological extracts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for determining the detailed structure of organic molecules. aocs.org It exploits the magnetic properties of certain atomic nuclei, observing transitions between nuclear spin states when they are exposed to an external magnetic field. libretexts.org The resulting NMR spectrum provides information on the types of atoms present, their chemical environment, and how they are connected within the molecule. libretexts.org

For natural products chemistry, NMR is indispensable for elucidating the precise chemical structure of newly discovered compounds. In research related to zooxanthellamines and similar compounds from symbiotic dinoflagellates, ¹H-NMR and ¹³C-NMR are standard tools for structural confirmation. researchgate.net The stereoselective synthesis of related marine alkaloids has been verified using NMR, and the technique was critical in the initial structural determination of two Symbiodinium betaines, zooxanthellabetaine-A and -B. researchgate.netresearchgate.net This demonstrates its definitive role in confirming the unique chemical structure of this compound.

| Technique | Application in this compound Context | Key Findings / Relevance |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification and isolation of betaines from Symbiodinium. | Enables quantitative analysis of betaine production in different symbiont isolates. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and characterization of metabolites, including betaines, in complex biological mixtures. | A core technique in metabolomics to profile symbiotic interactions; used to characterize other betaine lipids in Symbiodinium. soton.ac.uknih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of novel compounds. | Essential for determining the precise chemical structure of this compound and related natural products. researchgate.netresearchgate.net |

Application of Metabolomics for Profiling Symbiotic Interactions

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov By providing a quantitative snapshot of the metabolic state of a biological system, it serves as a powerful tool to understand the functional outcomes of genetic and environmental changes. researchgate.netnih.gov

In the study of cnidarian-dinoflagellate symbiosis, metabolomics is crucial for deciphering the complex biochemical exchanges between the host and its algal symbionts. nih.govfrontiersin.org Untargeted metabolomics approaches, often using LC-MS, allow researchers to investigate perturbations in the holobiont's metabolism resulting from environmental challenges like thermal stress. mdpi.comresearchgate.net Symbiodinium cells are known to synthesize their own unique betaine compounds, including Zooxanthellabetaine-A. researchgate.net A metabolomics framework allows these compounds to be studied in their native biological context, helping to uncover their potential roles in processes such as nutrient cycling and stress response. nih.govresearchgate.net For example, metabolomic studies on corals under thermal stress have revealed significant changes in various metabolites, including anti-oxidation compounds, which provides a model for how the function of specific molecules like this compound could be investigated under different conditions. mdpi.com

Integration of Multi-Omics Approaches

To gain a holistic understanding of the coral holobiont, researchers are increasingly integrating multiple "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. biorxiv.orgresearchgate.net This multi-omics approach allows for the investigation of complex interactions across different biological levels, from genes to proteins to metabolites. nsf.gov By combining these datasets, scientists can build more comprehensive models of how the host, its algal symbionts, and associated microbiota function together as a single unit. biorxiv.orgresearchgate.net For instance, combining transcriptomics with metabolomics can link the expression of specific genes to the production of certain metabolites, providing direct evidence for metabolic pathways and their regulation. researchgate.net

Proteomics is the large-scale study of proteins, their structures, and their functions. In the context of the coral-dinoflagellate symbiosis, proteomics has provided significant insights into the molecular mechanisms underpinning the partnership. researchgate.net These studies typically use LC-MS to identify and quantify thousands of proteins, comparing their abundance between symbiotic and non-symbiotic (aposymbiotic) states or under different environmental conditions. researchgate.netnih.gov

Proteomic analyses have revealed specific protein pathways that are altered during symbiosis, some of which are directly relevant to betaine metabolism. nih.govwgtn.ac.nz

Osmoregulation and Stress Response : A key finding from proteomic studies is the differential regulation of proteins involved in betaine metabolism, suggesting that the accumulation of betaines is an important osmoregulatory mechanism in the host. wgtn.ac.nz

Methionine Synthesis : In anemones colonized by a thermally tolerant but less compatible symbiont (Durusdinium trenchii), there was a higher expression of betaine-homocysteine S-methyltransferases. nih.gov These enzymes use a betaine as a methyl donor to synthesize the essential amino acid methionine, indicating a direct metabolic role for betaine compounds within the holobiont. nih.gov

Nutrient Cycling : Symbiotic anemones show higher expression of proteins involved in nitrogen transport and cycling. researchgate.net As nitrogen-containing compounds, betaines like this compound are part of this crucial nutrient exchange between the host and symbiont.

These proteomic findings provide strong evidence for the functional roles of betaines in the symbiosis, linking them to critical processes like stress tolerance and nutrient metabolism.

| Protein / Enzyme Family | Observed Change in Expression | Associated Biological Process | Reference |

|---|---|---|---|

| Betaine-homocysteine S-methyltransferases | Higher expression in host with certain symbionts. | Methionine synthesis; one-carbon metabolism. | nih.gov |

| Proteins involved in betaine metabolism | Differential regulation under hyper-salinity. | Osmoregulation; stress response. | wgtn.ac.nz |

| Nitrogen transport proteins (e.g., ammonium (B1175870) transporters) | Higher expression in symbiotic state. | Nitrogen cycling and transport between partners. | researchgate.net |

Isotopic Labeling Experiments (e.g., ¹³C- and ¹⁵N-labeling)

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms through biosynthetic pathways. In the context of this compound, experiments using stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are fundamental to identifying its precursors and understanding its synthesis within the dinoflagellate symbionts.

The general principle of isotopic labeling involves supplying the organism with a substrate (a nutrient source) that has been enriched with a specific isotope. nih.gov As the organism metabolizes this labeled substrate, the isotope is incorporated into various downstream molecules. By tracking the distribution of the isotope in different metabolites over time, researchers can map out metabolic pathways and determine the origin of specific atoms within a target molecule. nih.gov

In the study of coral-algal symbiosis, ¹³C- and ¹⁵N-labeling experiments are crucial for understanding nutrient exchange and metabolism. plos.orgsi.edu For instance, by providing ¹³C-labeled bicarbonate (H¹³CO₃⁻) and ¹⁵N-labeled ammonium (¹⁵NH₄⁺) or nitrate (B79036) (¹⁵NO₃⁻) to the symbiotic system, scientists can track the assimilation of inorganic carbon and nitrogen into organic molecules by the Symbiodiniaceae. si.eduasm.org

The biosynthesis of this compound, which has the chemical structure 4-(4-hydroxybenzoyloxy)-3-(trimethylammonio)-butyrate, involves both carbon and nitrogen assimilation. jst.go.jp Isotopic labeling experiments can elucidate the specific precursors for its distinct structural components: the trimethylated nitrogen group, the butyrate (B1204436) backbone, and the p-hydroxybenzoyl moiety.

Key Research Findings from Isotopic Labeling Studies:

Nitrogen Source: By supplying ¹⁵N-labeled nitrogen sources, researchers can trace the pathway of nitrogen assimilation into the trimethylammonium group of the betaine. Studies on coral symbionts have shown that nitrogen from prey captured by the coral host can be transferred to the algal symbionts and incorporated into their amino acids and other nitrogenous compounds. int-res.com This suggests that the nitrogen for this compound could originate from various sources available in the symbiotic relationship.

Carbon Backbone: The use of ¹³C-labeled precursors, such as labeled glucose or bicarbonate, helps in identifying the origin of the carbon atoms in the butyrate and p-hydroxybenzoyl parts of the molecule. nih.govvliz.be Photosynthetically fixed carbon is a primary source for many metabolites in Symbiodiniaceae, and tracing ¹³C can confirm the role of photosynthesis in providing the carbon skeleton for this compound. asm.org

Precursor Identification: The pattern of isotope incorporation can point to specific precursor molecules. For example, if specific amino acids or intermediates in central carbon metabolism show high levels of isotope enrichment that correlate with the labeling pattern of this compound, they can be identified as likely precursors. frontiersin.org

The data from these experiments are typically analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between molecules containing the heavier isotopes and their unlabeled counterparts. vliz.befrontiersin.org

Table 1: Application of Isotopic Labeling in this compound Research

| Isotope | Labeled Precursor | Analytical Technique | Research Objective | Inferred Findings for this compound |

| ¹⁵N | ¹⁵N-Ammonium (¹⁵NH₄⁺) | Isotope Ratio Mass Spectrometry (IRMS) | Trace nitrogen assimilation and translocation in symbiosis. frontiersin.orgresearchgate.net | Elucidates the origin of the nitrogen atom in the trimethylammonium group. |

| ¹³C | ¹³C-Bicarbonate (H¹³CO₃⁻) | NanoSIMS, LC-MS | Track photosynthetically fixed carbon. plos.orgasm.org | Identifies the carbon source for the butyrate and p-hydroxybenzoyl moieties. |

| ¹³C | ¹³C-Glucose | NMR, LC-MS/MS | Determine the contribution of specific organic molecules to biosynthesis. nih.gov | Pinpoints intermediates from central carbon metabolism that form the backbone. |

| ¹⁵N/¹³C | Dual-labeled substrates | LC-MS/MS, NanoSIMS | Simultaneously trace carbon and nitrogen flow through metabolic networks. asm.org | Provides a comprehensive view of the interplay between carbon and nitrogen pathways in the synthesis of the molecule. |

Bioinformatic Tools for Elucidating Metabolic Networks and Enzyme Functions

The vast amount of data generated from genomic, transcriptomic, and metabolomic studies requires sophisticated bioinformatic tools for analysis and interpretation. These tools are essential for assembling metabolic networks, identifying genes encoding biosynthetic enzymes, and predicting their functions.

The genomes of Symbiodinium species are known to be large and complex. nih.gov High-quality genome and transcriptome sequencing projects have provided a foundation for understanding the genetic basis of their metabolic capabilities. biorxiv.orgplos.orgnih.gov

Key Bioinformatic Approaches and Tools:

Genome and Transcriptome Assembly and Annotation: The first step involves assembling the raw sequencing reads into a complete genome or transcriptome. Subsequently, gene prediction algorithms are used to identify potential protein-coding genes. Functional annotation is then performed by comparing these predicted gene sequences against public databases like UniProt, GenBank, and KEGG (Kyoto Encyclopedia of Genes and Genomes). plos.orgd-nb.info This process assigns putative functions to genes based on sequence similarity to known genes from other organisms.

Metabolic Pathway Reconstruction: Tools like the KEGG Automatic Annotation Server (KAAS) can map the annotated genes to known metabolic pathways. plos.org This allows for the reconstruction of genome-scale metabolic models, providing a systems-level view of the organism's metabolic potential. frontiersin.org For this compound, this approach can help identify the broader metabolic context in which it is synthesized, including the pathways that produce its likely precursors.

Identification of Candidate Genes: By hypothesizing a biosynthetic pathway for this compound (e.g., involving steps common to betaine synthesis like methylation and oxidation), researchers can search the annotated genome for genes predicted to encode the necessary enzymes (e.g., methyltransferases, oxidoreductases).

Comparative Genomics and Phylogenomics: Comparing the genomes of different Symbiodinium species or other related organisms can reveal conserved genes and pathways. nih.gov If a gene cluster is consistently found in organisms known to produce similar compounds, it strengthens the evidence for its involvement in the biosynthesis of this compound.

Transcriptomic (Gene Expression) Analysis: Analyzing gene expression patterns under different conditions (e.g., stress vs. non-stress) can link gene activity to the production of specific metabolites. nih.gov If the expression of a candidate biosynthetic gene for this compound increases under conditions where the compound's concentration also rises, it provides strong correlational evidence for the gene's function.

Metabolomic Data Integration: Integrating metabolomic data with genomic and transcriptomic data is a powerful approach. frontiersin.orgnih.gov Correlation network analysis can identify relationships between gene expression levels and metabolite abundances, highlighting potential gene-to-metabolite links. mdpi.com

Table 2: Bioinformatic Tools and Their Role in this compound Research

| Tool/Database Category | Specific Examples | Function | Application to this compound |

| Sequence Databases | GenBank, UniProt | Storage and retrieval of nucleotide and protein sequences. | Provides reference sequences for gene annotation. |

| Pathway Databases | KEGG, MetaCyc | Collection of curated metabolic pathway maps. frontiersin.org | Reconstructs the metabolic network of Symbiodinium and identifies potential biosynthetic routes. |

| Gene Annotation Tools | BLAST, InterProScan, KAAS | Compare query sequences to databases to assign function. plos.org | Identifies candidate genes for enzymes (e.g., methyltransferases, hydroxylases) in the biosynthetic pathway. |

| Metabolic Modeling | Pathway Tools, MetaFlux | Construction and analysis of genome-scale metabolic models. | Simulates metabolic fluxes to predict pathway activity and identify potential bottlenecks in synthesis. |

| Omics Integration Platforms | MetaboAnalyst, anvi'o | Statistical analysis and visualization of integrated multi-omics datasets. mdpi.comnsf.gov | Correlates gene expression with metabolite profiles to link candidate genes to this compound production. |

By combining advanced isotopic labeling experiments with powerful bioinformatic analyses of omics data, researchers can systematically piece together the puzzle of this compound biosynthesis, from the primary assimilation of nutrients to the specific enzymatic reactions that forge the final molecule.

Challenges and Future Directions in Zooxanthellabetaine a Research

Obstacles in In Vitro Culturing of Symbiodiniaceae for Compound Production

The large-scale production of Zooxanthellabetaine A and other specialized metabolites is significantly hampered by the difficulties in culturing Symbiodiniaceae in vitro. nih.govresearchgate.net This remains one of the most significant challenges for researchers. nih.govnih.govresearchgate.netdntb.gov.ua These dinoflagellates have co-evolved in a complex symbiotic relationship with their hosts, making it difficult to replicate the necessary environmental conditions in a laboratory setting. nih.govd-nb.info

Key obstacles include:

Complex Nutritional and Environmental Requirements: In their natural habitat, Symbiodiniaceae receive essential nutrients, including inorganic compounds, from their hosts in a tightly regulated exchange. nih.govarizona.edu Replicating this intricate metabolic interplay and the specific abiotic factors of their microenvironment—such as precise levels of irradiance, pH, and temperature—is a major challenge. nih.gov

Slow Growth Rates: Many Symbiodiniaceae species exhibit slow growth rates in culture, which is a significant bottleneck for producing the large amounts of biomass needed for metabolite extraction and characterization. nih.gov The process of growing colonies from isolated cells can take one to three months. nih.gov

Host Dependence: Many symbiotic strains are difficult to culture because they have coevolved with their hosts or microbial partners and may depend on them for specific signaling molecules or metabolites. d-nb.info The absence of these host-derived factors in artificial media can impede growth and secondary metabolite production.

Microbial Contamination: Obtaining and maintaining axenic cultures (free from bacteria and fungi) is crucial, as contaminating microorganisms can compete with the Symbiodiniaceae or alter the chemical profile of the culture. nih.gov

Strategies for Overcoming Culturing Limitations

To address the challenges of in vitro cultivation, researchers are developing and employing a range of innovative strategies. These approaches aim to better mimic the natural environment of the symbionts and optimize their growth for compound production.

| Strategy | Description |

| Advanced Culturing Techniques | Developing novel culture media and modifying incubation parameters to better suit the specific needs of different Symbiodiniaceae strains. d-nb.info This includes using in situ cultivation methods with diffusion-based devices that allow for the exchange of molecules with the surrounding environment while keeping the culture contained. d-nb.info |

| Co-culturing | Since some symbionts are dependent on their hosts or other microbes, co-culturing them with interdependent microbial partners can overcome growth limitations by facilitating the exchange of essential metabolites and signaling molecules. d-nb.info |

| Molecular and Genetic Approaches | The use of UV mutagenesis coupled with phenotypic screening can create and select for mutant strains with desirable traits, such as faster growth rates or higher yields of specific compounds. nih.gov Because Symbiodiniaceae have a haploid genome, this allows for the creation of homozygous mutations. nih.gov |

| Microfluidics-Based Technologies | Exploring single-cell isolation and cultivation of microbes under near-native conditions in specialized microfluidic chips is a promising avenue for cultivating previously unculturable strains. thecoralreefresearchhub.com |

Exploring Environmental and Host Factor Manipulation for Metabolite Yields

The production of secondary metabolites like this compound by Symbiodiniaceae is not static; it is influenced by a dynamic interplay of environmental conditions and host-specific factors. Manipulating these factors in a controlled culture setting presents a key strategy for enhancing the yield of target compounds.

The ecology and metabolism of Symbiodiniaceae are known to be affected by abiotic factors such as irradiance, water depth, pH, and temperature. nih.gov Studies have shown that exposing corals and their symbionts to thermal stress alters the metabolome of both the host and the symbiont. nih.gov For instance, heat stress can lead to pronounced differences in the host's metabolic profile, affecting lipids and triggering stress responses. nih.govnih.gov

Furthermore, the specific host species can influence the metabolic output of its symbiotic algae. d-nb.infoanu.edu.au The interactions between Symbiodiniaceae and their associated bacteria are also crucial, as these bacteria can exchange metabolites and bioactive compounds that may influence the production of molecules like this compound. researchgate.net Research indicates that the metabolic profiles of host tissues and symbiont cells can be similar across different symbiont community compositions, suggesting a high degree of physiological adjustment and control over metabolite exchange within the holobiont. anu.edu.au This suggests that manipulating the microbial community or simulating host-derived signals in culture could be a viable strategy to boost metabolite production.

Uncovering the Full Spectrum of Biological Roles of this compound in Symbiotic Systems

While this compound has been successfully isolated and its structure identified, its precise biological and ecological roles within the symbiotic system remain largely unclear, a common knowledge gap for many metabolites derived from Symbiodiniaceae. researchgate.net In their symbiotic relationship, the dinoflagellate algae provide their host with nutrients like glucose and oxygen from photosynthesis, while receiving shelter and metabolic compounds such as carbon dioxide, nitrogen, and phosphorus in return. arizona.edubioninja.com.au

Metabolites are central to this exchange. Betaines, such as this compound, are known to be synthesized by Symbiodiniaceae. researchgate.net It has been proposed that these compounds could serve as substrates in the host's metabolic reactions, such as the methionine cycle. researchgate.net An inability of the host to acquire these compounds from its symbiont might affect its own metabolic pathways. researchgate.net

Future research must focus on elucidating these functions. Understanding the role of this compound could reveal how it contributes to the nutritional exchange, stress tolerance, or chemical signaling between the symbiont and its host. nih.govmdpi.com The exchange of photosynthetically derived organic compounds is fundamental to the success of the symbiosis, and identifying the specific roles of individual molecules like this compound is a critical step in understanding the intricate communication and metabolic integration that allows coral reefs to thrive in nutrient-poor waters. nih.govens-lyon.fr

Potential for Bioprospecting and Biotechnological Applications from Symbiodiniaceae Metabolites

The challenges in culturing Symbiodiniaceae underscore the vast, untapped potential for bioprospecting and biotechnology. nih.govdntb.gov.ua These microalgae produce a diverse array of compounds with unique chemical structures and biological activities. researchgate.net Research has already identified metabolites from Symbiodiniaceae with anti-inflammatory and vasoconstrictive properties, highlighting their potential for pharmaceutical development. nih.govresearchgate.net

Bioprospecting initiatives focused on Symbiodiniaceae could lead to the discovery of new molecules with applications in medicine, cosmetics, and other industries. thecoralreefresearchhub.commdpi.com As techniques for culturing these dinoflagellates improve, it will become more feasible to scale up the production of promising compounds. mdpi.com Furthermore, advances in genomics and metabolic engineering could allow for the heterologous expression of biosynthetic pathways in more easily cultured organisms, bypassing the need for large-scale Symbiodiniaceae cultivation altogether. thecoralreefresearchhub.commdpi.com The study of metabolites like this compound is part of a broader effort to explore the chemical diversity of marine symbionts, which could provide novel solutions for human health and support a sustainable bio-based economy. thecoralreefresearchhub.com

Q & A

Q. What are the primary analytical methods for identifying and characterizing Zooxanthellabetaine A in natural samples?

To confirm the presence of this compound (C₁₄H₁₉NO₅), researchers typically employ a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). NMR (¹H and ¹³C) is critical for structural elucidation, while HR-MS provides molecular weight and fragmentation patterns. For reproducibility, experimental protocols must detail solvent systems, calibration standards, and spectral acquisition parameters. Purity validation via HPLC or TLC is essential, particularly when isolating the compound from symbiotic organisms like coral-associated dinoflagellates .

Q. How can researchers design experiments to synthesize this compound in vitro?

In vitro synthesis requires a stepwise approach:

- Retrosynthetic analysis : Identify feasible precursors (e.g., betaine analogs or marine-derived intermediates).

- Reaction optimization : Test conditions (temperature, catalysts, solvents) using small-scale trials, monitored via LC-MS or TLC.

- Purification : Use column chromatography with gradient elution, followed by crystallization. Document all steps rigorously, including failure cases, to ensure reproducibility. Reference existing protocols for related betaines and validate synthetic products against natural samples .

Q. What are the challenges in quantifying this compound in ecological samples, and how can they be addressed?

Challenges include low concentrations, matrix interference, and instability under varying pH/temperature. Methodological solutions:

- Sample preparation : Lyophilize tissues to concentrate the compound; use solid-phase extraction (SPE) for cleanup.

- Calibration curves : Prepare using synthetic standards spiked into control matrices.

- Validation : Assess recovery rates, limit of detection (LOD), and intra-day/inter-day precision. Cross-validate results with orthogonal techniques (e.g., ELISA if antibodies are available) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in assay conditions or organism-specific responses. To address this:

- Standardize assays : Use established cell lines (e.g., HEK293 for cytotoxicity) and control for factors like pH, osmolarity, and serum content.

- Dose-response curves : Include multiple concentrations and replicate experiments (n ≥ 3).

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Q. What experimental strategies can elucidate the ecological role of this compound in coral-algal symbiosis?

Hypothesis-driven approaches include:

- Gene knockdown : Use RNA interference in dinoflagellates to suppress this compound biosynthesis and observe symbiosis stability.

- Isotopic labeling : Track carbon/nitrogen flux via ¹³C/¹⁵N-labeled precursors in co-cultures.

- Field studies : Correlate compound concentration with coral health metrics (e.g., bleaching resistance) across environmental gradients. Ensure ecological relevance by mimicking natural conditions (light, temperature, nutrient levels) in lab setups .

Q. How can advanced computational models improve the understanding of this compound’s molecular interactions?

Molecular docking and molecular dynamics (MD) simulations are key:

- Target identification : Screen against protein databases (e.g., PDB) to predict binding partners.

- Free energy calculations : Use tools like AMBER or GROMACS to quantify binding affinities.

- Validation : Cross-reference computational predictions with wet-lab assays (e.g., surface plasmon resonance). Document force fields, solvation models, and simulation durations to ensure reproducibility .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

Non-linear regression models (e.g., log-logistic curves) are ideal for dose-response data. Use software like GraphPad Prism or R’s drc package to calculate EC₅₀/IC₅₀ values. Report confidence intervals and goodness-of-fit metrics (R², RMSE). For heterogeneous data, apply mixed-effects models to account for batch variability .

Q. How should researchers address potential artifacts in this compound isolation protocols?

Artifacts may arise from oxidation, enzymatic degradation, or column adsorption. Mitigation strategies:

- Stability tests : Assess compound integrity under extraction conditions (e.g., pH, temperature).

- Blanks and controls : Include solvent-only runs and heat-inactivated samples.

- Orthogonal purification : Combine techniques (e.g., ion-exchange followed by reversed-phase HPLC) to exclude co-eluting impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.